3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1255777-48-0
VCID: VC2823361
InChI: InChI=1S/C14H12N2O2S/c1-8-5-9(2)7-10(6-8)16-13(17)12-11(3-4-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)
SMILES: CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=O)C
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32 g/mol

3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 1255777-48-0

Cat. No.: VC2823361

Molecular Formula: C14H12N2O2S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - 1255777-48-0

Specification

CAS No. 1255777-48-0
Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
IUPAC Name 3-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C14H12N2O2S/c1-8-5-9(2)7-10(6-8)16-13(17)12-11(3-4-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)
Standard InChI Key HYERWJAVNYVJGQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=O)C
Canonical SMILES CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=O)C

Introduction

Chemical Structure and Identification

3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is an organic compound characterized by a thieno[3,2-d]pyrimidine core structure with a 3,5-dimethylphenyl substituent. The compound is registered with CAS number 1255777-48-0 . Its unique molecular structure consists of a thiophene ring fused with a pyrimidine ring, creating a bicyclic heterocyclic system that serves as the scaffold for further functionalization. The 3,5-dimethylphenyl group attached to the nitrogen atom of the pyrimidine ring contributes to the compound's specific chemical properties and potential biological activities.

The compound can be uniquely identified through its InChI key: HYERWJAVNYVJGQ-UHFFFAOYSA-N . This standardized identifier allows for precise cross-referencing across chemical databases and literature.

Physical and Chemical Properties

The detailed physicochemical properties of 3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are essential for understanding its behavior in various applications and experimental settings.

Basic Physical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O₂S
Molecular Weight272.32 g/mol
Physical StateSolid (presumed)-
Melting PointNot specified in available data
Boiling PointNot specified in available data
Flash PointNot specified in available data
DensityNot specified in available data
Hazard ClassificationNot classified as hazardous material for transport

The compound features two nitrogen atoms, two oxygen atoms, and one sulfur atom within its structure, contributing to its potential for hydrogen bonding and other intermolecular interactions that may influence its solubility, stability, and binding affinity in biological systems.

Chemical Reactivity

While specific reactivity data is limited in the available search results, the thieno[3,2-d]pyrimidine-2,4-dione core structure typically exhibits reactivity characteristic of heterocyclic compounds. The pyrimidine-2,4-dione (uracil-like) portion of the molecule contains two carbonyl groups that can participate in hydrogen bonding. The thiophene ring provides an electron-rich system that can participate in various chemical transformations.

SupplierCatalog NumberPurityStatusStorage Recommendations
abcr GmbHAB37269990%AvailableNot specified
CymitQuimica10-F72809290%DiscontinuedNot specified
AK Scientific3181DH95%AvailableStore long-term in a cool, dry place

The compound is primarily marketed for research purposes, with suppliers explicitly noting that their products are "intended for lab use only" . The highest available purity appears to be 95% from AK Scientific .

Structural Analogs and Related Compounds

Several structural analogs of 3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been reported, differing in the substituent patterns or additional functional groups.

Key Structural Analogs

CompoundCAS NumberStructural DifferenceNotes
3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione1255782-84-3Dimethyl groups at 2,5-positions on phenyl ring instead of 3,5-positionsDifferent regional isomer
3-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dioneNot specifiedAdditional 2-fluorophenylmethyl group at N-1 positionMore complex derivative with additional substituent

These structural analogs demonstrate the versatility of the thieno[3,2-d]pyrimidine scaffold for chemical modifications. Such modifications can significantly alter the compounds' physical properties, binding characteristics, and biological activities, potentially leading to improved pharmacological profiles.

Synthesis and Chemical Characterization

Characterization of such compounds typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass spectrometry

  • Elemental analysis

  • Infrared spectroscopy

  • X-ray crystallography (for solid-state structure confirmation)

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